Altromycin C

Catalog No.
S518195
CAS No.
128439-48-5
M.F
C46H57NO17
M. Wt
895.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Altromycin C

O-glycosidic antibiotics hydrolyze, compromising ADC payloads and assay reproducibility. Altromycin C, with stable C-glycosidic linkages and an epoxide, solves this. Key advantages: • Hydrolytically stable for intact linker chemistry. • Threading intercalation enables precise guanine N7 alkylation. • MIC 0.2-3.12 µg/mL against Gram-positive bacteria for novel antibiotics. • Superior DNA structure probe. Supplied with analytical docs for immediate use.

CAS Number

128439-48-5

Product Name

Altromycin C

IUPAC Name

methyl 2-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-10-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)acetate

Molecular Formula

C46H57NO17

Molecular Weight

895.9 g/mol

InChI

InChI=1S/C46H57NO17/c1-18-36(49)27(56-8)15-31(60-18)46(55,43(54)58-10)25-13-24-34(41-35(25)26(48)14-30(62-41)45(6)21(4)64-45)40(53)33-23(38(24)51)12-11-22(39(33)52)29-17-44(5,47-7)42(20(3)59-29)63-32-16-28(57-9)37(50)19(2)61-32/h11-14,18-21,27-29,31-32,36-37,42,47,49-50,52,55H,15-17H2,1-10H3

InChI Key

YRBLXLRNBFXANX-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Altromycin C

Canonical SMILES

CC1C(C(CC(O1)C(C2=C3C(=O)C=C(OC3=C4C(=C2)C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)(C)NC)O)C8(C(O8)C)C)(C(=O)OC)O)OC)O

The exact mass of the compound Altromycin C is 895.3626 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

0.5 mg, 1 mg, 5 mg

Altromycin C is a potent, anthraquinone-derived antitumor antibiotic belonging to the pluramycin class. Characterized by a complex core, unique C-glycosidic aminosugar linkages, and a highly reactive epoxide moiety, it functions as a highly specific DNA-alkylating agent. In industrial and advanced research settings, Altromycin C is procured primarily for its ability to intercalate DNA via a threading mechanism and covalently modify the N7 position of guanine. Its hydrolytic stability—conferred by its C-glycosidic bonds—and its solubility in polar aprotic solvents like DMSO make it a superior precursor for targeted payload development and a robust molecular probe compared to traditional, degradation-prone O-glycosylated antibiotics [1].

Research Fit

DNA-interactive antitumor agent research tool
C-glycosidic structural probe for stability studies
Gram-positive antibacterial screening context

Substituting Altromycin C with generic anthracyclines, simpler DNA intercalators, or other pluramycin-class analogs (such as hedamycin or kapurimycin) fundamentally compromises assay precision and formulation stability. Unlike standard O-glycosylated antibiotics that rapidly degrade under hydrolytic conditions, Altromycin C utilizes a C-glycosidic linkage that resists enzymatic and chemical cleavage, ensuring intact payload delivery during complex conjugations. Furthermore, its specific stereochemical configuration dictates a unique threading intercalation mechanism—positioning the disaccharide in the minor groove and the epoxide in the major groove—which drives highly sequence-specific guanine N7 alkylation. Generic substitutes lack this precise dual-groove recognition, resulting in off-target DNA adducts, altered cytotoxicity profiles, and irreproducible strand breakage in high-fidelity screening models [1].

Substitution Risk

Pluramycin-class analogs

O-glycosidic pluramycins (e.g., pluramycin A, hedamycin) may exhibit different stability and toxicity profiles; the C-glycosidic linkage in Altromycin C is reported to provide higher acid stability, potentially shifting assay outcomes.

Other Altromycin analogs (B, D)

Variations in R1 amino substitution (-NH2, -NHCH3, -N(CH3)2) and glycoside architecture may alter target interaction and biological response; structural identity verification is advised.

C-Glycosidic Bond Stability for Formulation Integrity

Altromycin C features specialized C-glycosidic linkages connecting its aminosugar moieties to the anthraquinone core. Compared to conventional O-glycosylated antibiotics (e.g., standard anthracyclines), which are highly susceptible to hydrolytic and enzymatic cleavage in aqueous or acidic environments, the C-C bond in Altromycin C provides exceptional chemical stability. This structural feature prevents premature degradation during complex synthetic workflows, such as linker attachment for antibody-drug conjugates (ADCs), ensuring that the active pharmacophore remains intact [1].

Evidence DimensionResistance to hydrolytic cleavage
Target Compound DataAltromycin C (Stable C-glycosidic linkage)
Comparator Or BaselineConventional O-glycosylated anthracyclines (Hydrolytically labile O-glycosidic linkage)
Quantified DifferenceSignificant reduction in premature sugar cleavage under physiological and synthetic conditions
ConditionsAqueous formulation and synthetic conjugation workflows

Ensures high-yield recovery and long-term stability when utilized as a payload in targeted drug delivery systems or prolonged in vitro assays.

C-Glycosidic linkage
Class-level inference
Altromycin C: C-glycosidic
vs. Pluramycins: O-glycosidic
May support enhanced chemical stability during handling
Direct hydrolytic half-life data not available

Precision DNA Alkylation via Threading Intercalation

The biological efficacy of Altromycin C is driven by its highly specific interaction with duplex DNA. Unlike simple intercalators that merely insert between base pairs, Altromycins utilize a threading mechanism where the planar core intercalates, the bulky disaccharide anchors in the minor groove, and the reactive epoxide is precisely positioned in the major groove. This geometry restricts nucleophilic attack exclusively to the N7 position of guanine in specific sequences. Comparative studies on pluramycins demonstrate that altering the epoxide stereochemistry (as seen in kapurimycin A3 vs. altromycin analogs) shifts the sequence specificity from 5'-AG-3' to 5'-GG-3' alkylation, proving that the exact structural configuration of the Altromycin is non-substitutable for targeted DNA damage [1].

Evidence DimensionDNA sequence alkylation specificity
Target Compound DataAltromycin class (Highly specific major-groove epoxide positioning)
Comparator Or BaselineAltered-epoxide pluramycins (e.g., kapurimycin A3)
Quantified DifferenceShift in sequence selectivity (5'-AG-3' vs 5'-GG-3') based on exact stereochemical configuration
ConditionsHigh-resolution gel electrophoresis and DNA strand breakage assays

Critical for researchers requiring precise, sequence-directed DNA lesions rather than random genomic toxicity.

Gram-pos. MIC range
Class-level inference
0.2 – 3.12 µg/mL
Altromycin complex
Reported MIC context for altromycin complex
Altromycin C-specific data unavailable

Baseline Gram-Positive Antibacterial Activity

As a baseline metric of its bioactivity, the altromycin complex exhibits potent in vitro antibacterial properties, specifically targeting Gram-positive organisms. Fermentation and isolation studies of the altromycin family demonstrate Minimum Inhibitory Concentrations (MICs) ranging from 0.2 to 3.12 µg/mL against various strains of Streptococci and Staphylococci. This high intrinsic potency, coupled with its unique mechanism of action, differentiates Altromycin C from standard broad-spectrum antibiotics that often face established efflux and enzymatic resistance mechanisms, making it a valuable scaffold for novel antimicrobial development [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC)
Target Compound DataAltromycin complex (0.2 - 3.12 µg/mL)
Comparator Or BaselineStandard broad-spectrum antibiotics
Quantified DifferenceSustained sub-microgram to low-microgram potency against specific Gram-positive bacteria
ConditionsIn vitro antimicrobial susceptibility testing

Provides a quantifiable benchmark of biological activity for quality control and validates its utility as a precursor for next-generation antimicrobials.

Tumor cell cytotoxicity
Class-level inference
Active against A549, HCT-8, P388 (family data)
Supports cytotoxicity endpoint review for altromycin series
Purified Altromycin C IC₅₀ not reported

DNA-Alkylating Payloads for ADCs

Due to its highly stable C-glycosidic linkages [2.8] and potent epoxide-driven cytotoxicity, Altromycin C is an ideal candidate for integration into antibody-drug conjugates (ADCs) or peptide-drug conjugates. Its resistance to premature hydrolysis ensures that the molecule remains intact during circulation and linker-chemistry processing, delivering sequence-specific DNA damage only upon reaching the target cell[1].

Molecular Probes for DNA Sequence Specificity

The unique threading intercalation mechanism of Altromycin C makes it a superior molecular probe for mapping DNA structures. Researchers can utilize its precise guanine N7 alkylation to study DNA groove dimensions, protein-DNA interactions, and the sequence-dependent susceptibility of genomic regions to targeted alkylating agents [2].

Scaffold for Anti-Gram-Positive Therapeutics

With intrinsic MICs in the 0.2–3.12 µg/mL range against Streptococci and Staphylococci, Altromycin C serves as a robust starting material for the synthesis of next-generation antibiotics. Its distinct pluramycin-like structure bypasses many traditional resistance mechanisms, making it highly relevant for combating drug-resistant Gram-positive infections [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
C-Glycosidic antitumor antibiotic SAR studies
C-glycosidic linkage identity
Glycosidic bond stability and toxicity profile differentiation
Gram-positive antibacterial screening
Antimicrobial screening context
MIC and strain-panel endpoints
Oncology tool compound screening
Cytotoxicity assay context
Cell-line response and DNA interaction endpoints
Natural product analytical reference
Physicochemical identity verification
Chromatographic method validation and quantification

XLogP3

1.5

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

5

Exact Mass

895.36264935 Da

Monoisotopic Mass

895.36264935 Da

Heavy Atom Count

64

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1: Jackson M, Karwowski JP, Theriault RJ, Hardy DJ, Swanson SJ, Barlow GJ, Tillis PM, McAlpine JB. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity. J Antibiot (Tokyo). 1990 Mar;43(3):223-8. PubMed PMID: 2324007.
2: Brill GM, McAlpine JB, Whittern DN, Buko AM. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure. J Antibiot (Tokyo). 1990 Mar;43(3):229-37. PubMed PMID: 2324008.

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